Technical Whitepaper: Ethyl 4-amino-5-fluoronicotinate (CAS 1805741-10-9)
Technical Whitepaper: Ethyl 4-amino-5-fluoronicotinate (CAS 1805741-10-9)
Executive Summary
Ethyl 4-amino-5-fluoronicotinate (CAS 1805741-10-9) represents a high-value fluorinated pyridine scaffold, critical in the structural optimization of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a 3,4,5-trisubstituted pyridine, it serves as a "linchpin" intermediate, enabling the rapid construction of fused bicyclic heteroaromatics—most notably pyrido[2,3-d]pyrimidines and 1,6-naphthyridines .
This guide synthesizes the physicochemical profile, synthetic pathways, and downstream utility of this compound, designed for medicinal chemists and process engineers navigating the structure-activity relationship (SAR) of fluorinated heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The strategic placement of the fluorine atom at the C5 position modulates the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative metabolism at this typically vulnerable site.
| Property | Specification / Data |
| IUPAC Name | Ethyl 4-amino-5-fluoropyridine-3-carboxylate |
| CAS Number | 1805741-10-9 |
| Molecular Formula | C₈H₉FN₂O₂ |
| Molecular Weight | 184.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | 1.2 – 1.5 (Lipophilic, amenable to cell permeability) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Predicted) | Pyridine N: ~3.5 (Reduced basicity due to F-inductive effect) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, F) |
Structural Analysis[5][9][10]
-
Electronic Effects: The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring. This deactivates the ring towards electrophilic attack but activates the C4-position for nucleophilic displacement reactions during precursor synthesis.
-
Conformation: The C3-ethyl ester and C4-amino group form an intramolecular hydrogen bond, locking the conformation and pre-organizing the molecule for cyclization reactions.
Synthetic Pathways[5][6][9][10][11][12][13]
The synthesis of Ethyl 4-amino-5-fluoronicotinate typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, favored for its scalability and regioselectivity.
Primary Route: SₙAr Displacement
The most robust protocol involves the displacement of a leaving group (chloride or fluoride) at the C4 position of a nicotinic acid derivative by ammonia.
Reaction Scheme (Graphviz)
Caption: SₙAr synthesis route via displacement of C4-chloride by ammonia.
Experimental Protocol: SₙAr Synthesis
Note: This protocol is adapted from standard procedures for 4-aminonicotinates [1].
Reagents:
-
Ethyl 4-chloro-5-fluoronicotinate (1.0 eq)
-
Ammonia (28% aqueous solution or 7N in MeOH) (5.0 – 10.0 eq)
-
Solvent: Ethanol or 1,4-Dioxane
-
Catalyst (Optional): Copper(I) oxide (if using less reactive precursors)
Step-by-Step Methodology:
-
Charging: To a pressure-rated reaction vessel (sealed tube or autoclave), charge Ethyl 4-chloro-5-fluoronicotinate dissolved in Ethanol (5 mL/g).
-
Ammonolysis: Add excess Ammonia solution (5–10 equivalents) to drive the equilibrium and scavenge the HCl byproduct.
-
Reaction: Seal the vessel and heat to 80–100°C for 4–12 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting material (less polar) should disappear, replaced by the more polar amino-product.
-
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
-
Purification: Resuspend the residue in Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄.[1] Recrystallize from EtOH/Heptane or purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).
Downstream Applications: The "Linchpin" Effect
The true value of CAS 1805741-10-9 lies in its bifunctionality. The C3-Ester and C4-Amino groups are perfectly positioned for cyclocondensation reactions, forming bicyclic cores found in FDA-approved kinase inhibitors (e.g., analogs of Vandetanib or Bosutinib).
Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines
Reaction with formamide, urea, or amidines yields the pyrido-pyrimidine scaffold, a privileged structure in EGFR and PI3K inhibitor design.
Pathway B: Synthesis of 1,6-Naphthyridines
Condensation with ketones or keto-esters (Friedländer-type reaction) yields 1,6-naphthyridines.
Reactivity Flowchart (Graphviz)
Caption: Divergent synthesis of fused heterocycles from the 4-amino-nicotinate core.
Analytical Characterization Standards
To ensure the integrity of the scaffold before use in complex synthesis, the following analytical markers must be validated.
| Method | Expected Signature |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5–8.3 (s, 1H, H-2) : Deshielded singlet.δ 8.1–7.9 (d, 1H, H-6) : Doublet due to F-coupling ( |
| ¹⁹F NMR | δ -130 to -145 ppm : Singlet (or doublet if H-coupled). Characteristic of pyridine-ring fluorine. |
| LC-MS | [M+H]⁺ = 185.18 . Single peak integration >98%. |
| IR Spectroscopy | 3400-3300 cm⁻¹ : Primary amine (N-H) stretch.1690-1680 cm⁻¹ : Conjugated ester (C=O) stretch. |
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine functionality is susceptible to slow oxidation if exposed to air/light for prolonged periods.
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong acids which may hydrolyze the ester.
-
Safety: Treat as a potential irritant. Fluorinated pyridines can possess unknown toxicology; use standard PPE (gloves, goggles, fume hood).
References
-
General Synthesis of 4-Aminonicotinates
- Source: "Process for the preparation of 4-amino-pyridine-3-carboxylic acid esters."
- Context: Describes the SₙAr displacement of 4-chloro pyridines with ammonia.
-
Link:
-
Fluorinated Pyridines in Medicinal Chemistry
- Source: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
- Context: Mechanistic insight into the metabolic stability provided by C5-fluorin
-
Link:
-
Pyrido[2,3-d]pyrimidine Synthesis
-
Source: "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potent kinase inhibitors."[2]
- Context: Application of ethyl 4-aminonicotinate deriv
-
Link:
-
